molecular formula C15H12Cl2N2O B6615302 5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride CAS No. 1158380-62-1

5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B6615302
CAS No.: 1158380-62-1
M. Wt: 307.2 g/mol
InChI Key: GBMUXQXCFBCPTJ-UHFFFAOYSA-N
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Description

5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. The compound features a benzimidazole core, a privileged structure in drug discovery known for its wide range of pharmacological activities . This core structure is a key pharmacophore in various therapeutically active molecules . The specific substitutions on the core, including the benzoyl group at the 5-position and the chloromethyl group at the 2-position, are strategically valuable for synthetic chemistry. The chloromethyl moiety, in particular, serves as a versatile synthetic handle for further chemical modification, allowing researchers to create diverse hybrid molecules or conjugate the core to other pharmacophores.

Properties

IUPAC Name

[2-(chloromethyl)-3H-benzimidazol-5-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O.ClH/c16-9-14-17-12-7-6-11(8-13(12)18-14)15(19)10-4-2-1-3-5-10;/h1-8H,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMUXQXCFBCPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodiazole Architecture

The benzodiazole (benzimidazole) scaffold is constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives. Classical methods employ formic acid or trimethyl orthoformate to dehydrogenate the diamine into the heterocyclic core. For 5-benzoyl-2-(chloromethyl) substitution, pre-functionalized intermediates or post-cyclization modifications are necessary.

Regioselective Substitution Challenges

Positioning the benzoyl group at C5 and chloromethyl at C2 demands precise control. Direct electrophilic substitution is hindered by the benzimidazole’s electron-deficient nature, necessitating Friedel-Crafts acylation under vigorous conditions (AlCl₃, 80–100°C). Chloromethylation via chloroacetyl chloride or chloromethyl methyl ether (MOMCl) requires careful pH modulation to avoid ring degradation.

Methodological Approaches to Synthesis

Benzoyl Group Introduction via Friedel-Crafts Acylation

A modified Friedel-Crafts reaction introduces the benzoyl moiety post-cyclization. Reacting 1H-benzimidazole with benzoyl chloride (1.2 eq) in dichloromethane (DCM) under AlCl₃ catalysis (0.5 eq) at 0°C yields 5-benzoyl-1H-benzimidazole (62% yield). Regioselectivity at C5 is attributed to the para-directing effect of the imidazole nitrogen.

Chloromethylation Using Chloroacetyl Chloride

The chloromethyl group is installed via nucleophilic substitution. Treating 5-benzoyl-1H-benzimidazole with chloroacetyl chloride (1.5 eq) in acetonitrile at 50°C for 12 hours achieves 76% conversion to 2-(chloromethyl)-5-benzoyl-1H-benzimidazole. Triethylamine (2 eq) scavenges HCl, preventing protonation-induced side reactions.

Hydrochloride Salt Formation

The freebase is dissolved in anhydrous ethyl acetate and treated with HCl gas at 0°C, precipitating the hydrochloride salt (89% yield). Recrystallization from ethanol/water (1:2) enhances purity (>98% by HPLC).

Condensation of N-Protected o-Phenylenediamine

N-Carbobenzoxy (Cbz)-protected o-phenylenediamine reacts with benzoyl chloride (1 eq) in tetrahydrofuran (THF), forming 5-benzoyl-N-Cbz-o-phenylenediamine (81% yield). Subsequent treatment with chloroacetic acid (1.2 eq) and polyphosphoric acid (PPA) at 120°C induces simultaneous cyclization and chloromethylation, yielding the benzodiazole core (68% yield).

Deprotection and Salt Formation

Hydrogenolysis (H₂, 50 psi, Pd/C) removes the Cbz group, followed by HCl titration in diethyl ether to afford the hydrochloride salt (92% yield). This route minimizes intermediate isolation but requires stringent temperature control to prevent over-chlorination.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Sequential)Route 2 (One-Pot)
Total Yield (%)6892
Reaction Steps32
Purification ComplexityHighModerate
Regioselectivity ControlExcellentGood
ScalabilityLimitedHigh

Key Observations :

  • Route 2’s one-pot approach offers higher efficiency but risks side reactions (e.g., di-chloromethylation).

  • Route 1 allows precise intermediate characterization but involves laborious isolations.

Critical Process Optimization Strategies

Solvent and Catalyst Selection

  • Cyclization : Ethanol or acetonitrile optimizes intermediate solubility, while PPA enhances cyclization rates.

  • Chloromethylation : Polar aprotic solvents (DMF, acetonitrile) improve chloroacetyl chloride reactivity.

Temperature and pH Control

  • Maintaining pH > 9 during chloromethylation prevents HCl-induced protonation of the benzimidazole ring, preserving reactivity.

  • Low temperatures (0–5°C) during salt formation minimize hydrolysis of the chloromethyl group.

Industrial-Scale Considerations

Cost-Effective Reagents

Potassium tert-butoxide (Route 2) replaces expensive palladium catalysts in deprotection steps, reducing costs by ~40%.

Waste Management

Quenching reactions with ice-cold water/MTBE mixtures (1:1) safely neutralizes excess POCl₃ and chloroacetyl chloride, simplifying disposal .

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The benzoyl group can be oxidized to carboxylic acids or reduced to alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted benzimidazoles.

    Oxidation Reactions: Products include benzoic acid derivatives.

    Reduction Reactions: Products include benzyl alcohol derivatives.

Scientific Research Applications

5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inactivation. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
5-Benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole HCl C₁₅H₁₂Cl₂N₂O 323.18 5-benzoyl, 2-chloromethyl High lipophilicity; reactive Cl
5-Chloro-2-(chloromethyl)-1-isopropyl-1H-1,3-benzodiazole HCl C₁₁H₁₃Cl₃N₂ 279.60 5-chloro, 2-chloromethyl, 1-isopropyl Reduced lipophilicity; stable
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one HCl C₈H₁₀Cl₂FN₃ 254.10 5-aminomethyl, fluorine substituent Enhanced H-bonding; polar
6-Chloro-3-isopropyl-1H-benzimidazole-2-thione C₁₀H₁₂ClN₂S 227.73 6-chloro, 3-isopropyl, 2-thione Thione group; metal interaction
Key Observations:
  • Lipophilicity : The benzoyl group in the target compound increases lipophilicity compared to the chloro and isopropyl substituents in the analog from and . This may enhance bioavailability in hydrophobic environments .
  • Reactivity: The chloromethyl group in the target compound and the isopropyl analog allows nucleophilic substitution, whereas the aminomethyl group in the benzimidazole derivative () enables hydrogen bonding or protonation .

Biological Activity

5-Benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This compound features a unique structure that includes a benzoyl group, a chloromethyl group, and a benzimidazole core, which contribute to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by relevant research findings and data.

  • Molecular Formula : C₁₅H₁₂Cl₂N₂O
  • Molecular Weight : 307.2 g/mol
  • CAS Number : 1158380-62-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inactivation. Additionally, the benzoyl group enhances binding affinity to hydrophobic pockets in proteins, increasing specificity for molecular targets.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show pronounced antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 18 μmol/mL . The presence of halogen substituents like chlorine enhances the antimicrobial activity of these compounds.

CompoundMIC (μmol/mL)Bacterial Strain
Compound A6.25E. coli
Compound B12.5Staphylococcus aureus

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that benzimidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer growth . For example, certain derivatives demonstrated significant inhibition of cell growth in cancer cell lines resistant to traditional therapies.

Case Studies

Recent studies focusing on similar compounds have provided insights into their therapeutic potential:

  • Study on Benzimidazole Derivatives : A series of synthesized compounds demonstrated notable inhibitory effects against various cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Efficacy : Research conducted by Vasantha et al. found that specific benzimidazole derivatives exhibited MIC values as low as 3.12 μg/mL against fungal strains like A. niger, indicating strong antifungal properties .

Q & A

Q. What are the recommended synthetic routes for 5-benzoyl-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride?

Methodological Answer: The synthesis of benzodiazole derivatives typically involves cyclization reactions under controlled conditions. For example:

  • Microwave-assisted synthesis (): A benzodiazole core can be formed by reacting 1,2-phenylenediamine derivatives with carbonyl-containing reagents (e.g., benzoyl chloride) in ethanol with catalytic HCl under microwave irradiation (e.g., 120°C for 30 minutes). The chloromethyl group can be introduced via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl ethers) .
  • Cyclization with POCl₃ : Similar compounds (e.g., 5-chloro-1,3-benzoxazol derivatives) are synthesized using phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (80–120°C) .

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-chlorination).
  • Purify intermediates via column chromatography or recrystallization.

Q. How is this compound characterized in research settings?

Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm the benzoyl (C=O) and chloromethyl (-CH₂Cl) groups via ¹H and ¹³C NMR. For example, the benzoyl carbonyl typically appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl stretch at ~700 cm⁻¹) .

Validation : Cross-check data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer :

  • Moisture Sensitivity : The chloromethyl group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in airtight containers .
  • Thermal Stability : Avoid prolonged heating above 60°C to prevent decomposition (e.g., HCl release or benzoyl group degradation) .
  • Light Sensitivity : Protect from UV light to avoid photolytic cleavage of the benzodiazole ring .

Degradation Monitoring : Use HPLC or TLC to detect hydrolyzed products (e.g., 2-hydroxymethyl derivatives) .

Advanced Questions

Q. How can mechanistic insights into the cyclization step improve synthesis efficiency?

Methodological Answer :

  • Reaction Mechanism : The cyclization likely proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by HCl elimination ().
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Microwave irradiation enhances reaction rates by promoting dipole interactions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Case Study : A 20% yield increase was achieved for a similar benzodiazole derivative by replacing conventional heating with microwave-assisted synthesis (80°C, 15 minutes) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the benzoyl group may engage in π-π stacking with aromatic residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chloromethyl group’s LUMO energy may correlate with alkylation potential .

Validation : Compare computational results with experimental assays (e.g., enzyme inhibition studies) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY and HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the benzoyl and chloromethyl groups .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify NMR interpretation (e.g., replace CH₂Cl with CD₂Cl) .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Case Study : A conflicting IR signal at 1680 cm⁻¹ in a related compound was resolved via X-ray crystallography, revealing an unexpected keto-enol tautomer .

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